molecular formula C22H27N3O3S B2622583 N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899948-93-7

N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2622583
M. Wt: 413.54
InChI Key: ZRQOLHAMXFBSJS-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

While there is no specific information on future directions for “N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide”, the development of efficient methods for the synthesis of cinnamamides could pave the way for further research on drug activity2.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide”. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-19-10-12-21(13-11-19)29(27,28)25(14-6-9-20-7-4-3-5-8-20)22(26)24-17-15-23(2)16-18-24/h3-13H,14-18H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQOLHAMXFBSJS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=CC2=CC=CC=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C/C=C/C2=CC=CC=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide

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